molecular formula C10H20N2O6S2 B1210380 Betahistine mesilate CAS No. 54856-23-4

Betahistine mesilate

Cat. No. B1210380
CAS RN: 54856-23-4
M. Wt: 328.4 g/mol
InChI Key: ZBJJDYGJCNTNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of betahistine mesilate involves chemical processes that convert precursor substances into the desired compound. While specific synthesis methods for betahistine mesilate are not detailed in the provided research, the synthesis typically involves organic chemistry techniques that establish its molecular structure, including the key functional groups and the overall molecular framework.

Molecular Structure Analysis

Betahistine mesilate's molecular structure is characterized by the presence of sulfur, which, through various chemical reactions, can be transformed into its oxides and subsequently measured using techniques like ion chromatography (Lu Jian-ping, 2011). This structural feature is critical in understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

The chemical properties of betahistine mesilate are influenced by its molecular structure, particularly the functional groups and the overall molecular arrangement. The interaction between betahistine and β-cyclodextrin demonstrates the compound's ability to form inclusion complexes, altering its physical and chemical properties, such as moisture absorption (Hideko Maeda et al., 2016). This ability to engage in complex formation highlights its versatile chemical nature.

Physical Properties Analysis

The physical properties of betahistine mesilate, such as solubility, melting point, and stability, are crucial in its characterization. While specific physical properties are not directly mentioned in the provided research, these properties are generally determined by the molecular structure and are essential for understanding the compound's behavior in different environments.

Chemical Properties Analysis

Betahistine mesilate's chemical properties, including reactivity with other substances, stability under various conditions, and the types of chemical bonds it forms, are integral to its study. The interaction with β-cyclodextrin and the formation of inclusion complexes indicate its chemical versatility and potential for various chemical modifications (Hideko Maeda et al., 2016).

Scientific Research Applications

Ion Chromatography in Betahistine Mesilate Analysis

A study by Lu Jian-ping (2011) demonstrates the use of ion chromatography in determining the amount of betahistine mesilate in tablets. By converting the sulfur in betahistine mesilate into oxides and subsequently into sulfate, the study established a method to quantify betahistine mesilate based on its stoichiometric relationship with sulfur (Lu Jian-ping, 2011).

Betahistine and β-Cyclodextrin Inclusion Complexes

Maeda et al. (2016) investigated the formation of inclusion complexes between betahistine and β-cyclodextrin (β-CD). They found that these complexes exhibit less moisture absorption, which could have implications for the drug's stability and shelf life (Maeda, Iga, & Nakayama, 2016).

Betahistine in Treating Cervical Vertigo

In a 2022 study, Jian Luo et al. compared the effectiveness of betahistine mesilate tablets and micro-needle knife therapy in treating cervical vertigo. The study highlighted betahistine mesilate's role in improving vertigo symptoms and balance dysfunction (Jian Luo, Luo-Dan Wang, Wenyun Xu, & Bo-xu Lang, 2022).

Vascular Mechanism in the Guinea Pig Inner Ear Model

Bertlich et al. (2017) explored the vascular mechanism of betahistine in a guinea pig model of the inner ear, focusing on cochlear microcirculation. They concluded that betahistine actively affects cochlear microcirculation by dilating precapillary arterioles (Bertlich, Ihler, Weiss, Freytag, Strupp, Jakob, & Canis, 2017).

Topical Application in Eustachian Tube Function

Franz, Shafton, and Anderson (2011) discovered that betahistine dihydrochloride improves eustachian tube function when applied topically in rat models. This finding could suggest new routes of administration for betahistine in treating balance disorders (Franz, Shafton, & Anderson, 2011).

Cochlear Blood Flow in Guinea Pigs

Another study by Bertlich et al. (2014) investigated the impact of betahistine and its metabolites on cochlear blood flow in guinea pigs. They found that betahistine and certain metabolites significantly increase cochlear blood flow, suggesting potential therapeutic implications (Bertlich, Ihler, Sharaf, Weiss, Strupp, & Canis, 2014).

Betahistine's Dose-Dependent Effect on Stria Vascularis Blood Flow

Ihler et al. (2012) focused on the dose-dependent effect of betahistine on cochlear stria vascularis blood flow in guinea pigs. They found a sigmoid correlation between the increase in blood flow and betahistine dosages, providing insight into its pharmacodynamics (Ihler, Bertlich, Sharaf, Strieth, Strupp, & Canis, 2012).

Betahistine in Treating Posterior Circulation Ischemic Vertigo

Zhong Li (2013) evaluated the clinical effect of betahistine mesilate tablets in treating posterior circulation ischemic vertigo, revealing its efficacy in symptom management and recurrence prevention (Zhong Li, 2013).

Menière's Disease Treatment

James and Burton (2018) conducted a systematic review to assess the effects of betahistine in treating Menière's disease. While the review found insufficient evidence to conclusively determine betahistine's effectiveness, it highlighted its common use and the need for more rigorous studies (James & Burton, 2018).

Peripheral Vertigo Treatment

A study by Ramos Alcocer et al. (2015) reviewed the use of betahistine in treating various types of peripheral vertigo, such as Ménière’s disease and vestibular neuronitis. The study confirmed betahistine's efficacy and safety in these conditions (Ramos Alcocer, Ledezma Rodríguez, Navas Romero, Cardenas Nuñez, Rodríguez Montoya, Deschamps, & Liviac Ticse, 2015).

Betahistine in Managing Vertigo and Vestibular Compensation

Lacour (2013) provided a comprehensive overview of betahistine's mechanisms in managing vertigo and improving vestibular compensation, particularly its interactions with histamine receptors (Lacour, 2013).

Safety And Hazards

Betahistine Mesilate is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It may exacerbate bronchial asthma and peptic ulcers .

Future Directions

Betahistine Mesilate is indicated for the reduction of recurrent vertigo episodes associated with Ménière’s disease in patients 18 years old and above . It is usually taken three times a day at first, and once the symptoms are under control, the dose may be reduced .

properties

IUPAC Name

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJJDYGJCNTNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5638-76-6 (Parent)
Record name Betahistine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betahistine mesilate

CAS RN

54856-23-4
Record name Betahistine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(ethylammonio)-N-methylpyridinium dimethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAHISTINE MESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1L0E3R43Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betahistine mesilate
Reactant of Route 2
Reactant of Route 2
Betahistine mesilate
Reactant of Route 3
Reactant of Route 3
Betahistine mesilate
Reactant of Route 4
Reactant of Route 4
Betahistine mesilate
Reactant of Route 5
Reactant of Route 5
Betahistine mesilate
Reactant of Route 6
Reactant of Route 6
Betahistine mesilate

Citations

For This Compound
137
Citations
A Hazra, N Maroo - International Journal of Basic & Clinical …, 2017 - researchgate.net
… pill burden would be higher for betahistine mesilate for delivering equivalent doses. There … to mesilate ester contaminants during production of betahistine mesilate, which is not there for …
Number of citations: 4 www.researchgate.net
C Yi, X Wenping, X Hui, H Xin, L Xiue, Z Jun… - Postgraduate …, 2016 - Taylor & Francis
Objectives: Vestibular paroxysmia (VP) is a rare episodic peripheral vestibular disorder that can cause acute short attacks of vertigo. This study aimed to compare the efficacy and …
Number of citations: 12 www.tandfonline.com
H Xue, W Xiang, Y Yu, G Liu, Y Chong… - Drug Design …, 2018 - Taylor & Francis
Background Vestibular paroxysmia (VP) is a rare episodic peripheral vestibular disorder. This study was conducted to compare the efficacy and acceptability of carbamazepine (CBZ) …
Number of citations: 3 www.tandfonline.com
RT Pinzon, R Sanyasi - Asian J Pharm Pharmacol, 2018 - researchgate.net
… Betahistine may be betahistine dihydrochloride or betahistine mesilate. Betahistine may compared to different dose of betahistine, other drugs, or canalith repotition maneuver. The …
Number of citations: 6 www.researchgate.net
DJ Al-Tamimi, AM Ammoo, ME Alani… - Scientia Pharmaceutica, 2020 - mdpi.com
… dihydrochloride or betahistine mesilate after administration in … (ie, betahistine dihydrochloride or betahistine mesilate) [15]. … The usage of betahistine mesilate in Chinese subjects …
Number of citations: 10 www.mdpi.com
WE Wurlatte, WE Permana - Jurnal Sosial dan Sains, 2021 - sosains.greenvest.co.id
… d betahistine mesilate sangat berpengaruh dalam pengobatan vertigo perifer, hal ini dapat di lihat dari peresepan dan penggunaan betahistine mesilate. … betahistine mesilate sebagai …
Number of citations: 4 www.sosains.greenvest.co.id
FR Ma, Y Xin, YM Zhao, JQ Lü - Zhonghua er bi yan hou tou Jing …, 2006 - europepmc.org
… showed that the efficacy of the Betahistine mesilate group was better then the control group. … % by intend to treat (ITT) in the Betahistine mesilate group and 39.3% by PP and 36.7% by …
Number of citations: 11 europepmc.org
I Wegner, DA Hall, AL Smit… - Cochrane Database …, 2018 - cochranelibrary.com
… between the betahistine mesilate and vitamin B6 group in these baseline characteristics. … Three participants did not complete the study: one participant from the betahistine mesilate …
Number of citations: 45 www.cochranelibrary.com
Vertigo Committee of the Chinese Medical … - Chinese General …, 2023 - chinagp.net
… Betahistine dihydrochloride or betahistine mesilate:two sides of the same coin or two different coins[J]. Int J Basic Clin Pharmacol,2017,6(8):1833. DOI: 10.18203/2319-2003.…
Number of citations: 2 www.chinagp.net
MM Ganança, HH Caovilla, JM Gazzola… - Brazilian journal of …, 2011 - SciELO Brasil
… Efficacy of Betahistine Mesilate combined with Flunarizine Hydrochloride for treating tinnitus… Efficacy of Betahistine Mesilate combined with Flunarizine Hydrochloride for treating tinnitus. …
Number of citations: 26 www.scielo.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.